4-Aminoindole
Description
Significance in Heterocyclic Chemistry and Indole (B1671886) Derivative Research
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. 4-Aminoindole serves as a crucial starting material for the synthesis of a diverse range of indole derivatives. The presence of the amino group provides a reactive handle for further chemical modifications, allowing chemists to introduce various functional groups and build more complex molecular architectures. chemimpex.comclockss.org
Researchers have explored its utility in constructing tricyclic indoles with fused seven-membered rings, demonstrating its potential as a 1,4-bisnucleophile. scispace.comresearchgate.net This reactivity opens up avenues for diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse molecules for biological screening. scispace.comresearchgate.net Furthermore, the amino group can be converted to other functionalities like hydroxyl, halo, and cyano groups through diazotization, expanding its synthetic utility. clockss.org
Overview of Diverse Academic Research Trajectories and Applications
The applications of this compound in academic research are broad and multifaceted, spanning medicinal chemistry, materials science, and biochemistry. chemimpex.com It is a key intermediate in the development of pharmaceuticals, particularly in the pursuit of new therapeutic agents. chemimpex.comcognitivemarketresearch.com
Table 1: Key Research Applications of this compound
| Research Area | Specific Applications |
| Medicinal Chemistry | Synthesis of enzyme inhibitors (e.g., protein kinase C θ, bacterial thymidylate synthase), receptor antagonists (e.g., TRPV1), and agents targeting various biological pathways (e.g., Hedgehog signaling). sigmaaldrich.com |
| Neuroscience | Development of ligands for serotonin (B10506) transporters and 5-HT1A receptors, and investigation of its role in neurotransmitter systems. chemimpex.comsigmaaldrich.com |
| Anticancer Research | Synthesis of potential anticancer agents and mimetics of antitumor compounds like Podophyllotoxin. chemimpex.comsigmaaldrich.com |
| Antiviral Research | Development of non-peptidic HIV protease inhibitors. sigmaaldrich.com |
| Anti-inflammatory Research | Synthesis of Cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibitors. chemimpex.comsigmaaldrich.com |
| Metabolic Disease Research | Development of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors. sigmaaldrich.com |
| Materials Science | Explored for creating advanced materials, including polymers and dyes. chemimpex.comchemscene.com |
| Agrochemicals | Investigated for the development of eco-friendly pesticides. chemimpex.comchemistryviews.org |
Detailed research has demonstrated the utility of this compound in synthesizing a wide array of biologically active compounds. For instance, it is a reactant for preparing inhibitors of bacterial thymidylate synthase, mimetics of the anticancer agent Podophyllotoxin, and inhibitors of the Hedgehog signaling pathway. sigmaaldrich.com Its derivatives have also been investigated as protein kinase C θ (PKCθ) inhibitors, indolic non-peptidic HIV protease inhibitors, and antagonists for the transient receptor potential cation channel subfamily V member 1 (TRPV1). sigmaaldrich.com
Furthermore, research has focused on developing inhibitors for cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) using this compound as a scaffold. sigmaaldrich.com It has also been used to create potent αvβ3 antagonists and ligands for serotonin transporters and 5-HT1A receptors. sigmaaldrich.com In the field of neurodegenerative diseases, this compound carboxamide derivatives have shown potential in inhibiting the oligomer formation of α-synuclein and tau proteins, which are implicated in Parkinson's and Alzheimer's diseases. researchgate.net
Recent studies have also highlighted its use in asymmetric organocatalysis to synthesize chiral C7-functionalized indole derivatives, which have shown promising antibacterial activity for plant protection. chemistryviews.org The compound also serves as a precursor for the synthesis of 4-azidoindole, a useful chemical probe. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNUNJFSHKSXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342629 | |
| Record name | 4-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5192-23-4 | |
| Record name | 4-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established and Novel Synthesis Routes
The synthesis of 4-aminoindole, a significant heterocyclic compound, is approached through various established and innovative chemical pathways. These methods often begin with readily available precursors and involve multi-step reactions to construct the indole (B1671886) ring system with the desired amino functionality at the C4 position.
The Leimgruber-Batcho indole synthesis is a widely utilized and efficient method for preparing substituted indoles, including this compound. wikipedia.orgjournalijar.comjournalijar.com This two-step process starts with an ortho-nitrotoluene derivative. wikipedia.orgyoutube.com The first step involves the formation of an enamine through the reaction of the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine (B122466) to produce a more reactive reagent. wikipedia.orgresearchgate.net The second step is a reductive cyclization of the intermediate enamine to yield the indole. wikipedia.org
A variety of reducing agents can be employed for the cyclization step, including palladium on carbon with hydrogen, Raney nickel and hydrazine, stannous chloride, sodium dithionite, or iron in acetic acid. wikipedia.orgclockss.org The choice of reducing agent can be tailored to the specific substrate and desired functionality. clockss.org For instance, titanium(III) chloride has been shown to be an effective reagent for this reduction, offering mild reaction conditions. clockss.org A key advantage of the Leimgruber-Batcho synthesis is its ability to produce indoles with substituents at specific positions, such as C4, without the complication of separating isomers. clockss.org
Table 1: Key Stages of the Leimgruber-Batcho Synthesis
| Step | Description | Reagents |
| 1 | Enamine Formation | o-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine |
| 2 | Reductive Cyclization | Raney Nickel/H₂, Pd/C/H₂, Fe/Acetic Acid, TiCl₃, Sodium Dithionite |
A specific and effective route to this compound involves a multi-step synthesis starting from 2-methyl-3-nitroaniline (B147196). google.com This method is noted for being simple and suitable for industrial-scale production. google.com The process begins with the protection of the amino group of the starting material, followed by cyclization and reduction steps. google.com
The synthetic sequence is as follows:
Acetyl Protection: 2-methyl-3-nitroaniline is treated with acetic anhydride (B1165640) to protect the amino group, forming N-(2-methyl-3-nitrophenyl)acetamide. google.com
Cyclization: The resulting compound undergoes a condensation reaction with DMF dimethylacetal to form the cyclized product, 4-nitroindoline (B1317209). google.com
Reduction: The final step involves the reduction of the nitro group of 4-nitroindoline using iron powder and hydrochloric acid to yield the target compound, this compound. google.com
This pathway provides a clear and controlled method for the synthesis of this compound from a commercially available precursor. google.com
An alternative synthetic strategy for producing this compound is through the dehydrogenation of its corresponding indoline (B122111) precursor, 4-aminoindoline. oup.com This method involves first synthesizing the indoline ring and then introducing the aromaticity of the indole system in a final step. oup.com
The synthesis of 4-aminoindoline can be achieved from 2-(2,6-diaminophenyl)ethanol (B11919704) by heating it in aqueous 30% sulfuric acid. oup.com Once the 4-aminoindoline is obtained, it is subjected to dehydrogenation. This is typically accomplished by refluxing the indoline in 1,4-dimethylbenzene with a palladium on charcoal (Pd/C) catalyst to yield this compound. oup.com
Table 2: Synthesis via Indoline Dehydrogenation
| Step | Starting Material | Reagents | Product |
| 1 | 2-(2,6-Diaminophenyl)ethanol | 30% Sulfuric Acid (aq), Heat | 4-Aminoindoline |
| 2 | 4-Aminoindoline | Palladium on Charcoal (Pd/C), 1,4-Dimethylbenzene, Reflux | This compound |
Cinnoline (B1195905) (1,2-benzodiazine) is an aromatic heterocyclic compound that serves as a precursor for various derivatives with a range of biological activities. wikipedia.orgnih.gov While numerous synthetic methods exist for the cinnoline nucleus itself, its direct conversion to this compound is not a commonly cited pathway in the reviewed literature. researchgate.netresearchgate.net The synthesis of cinnolines often starts from precursors like arylhydrazones or arenediazonium salts. researchgate.net Although derivatives such as 4-aminocinnolines are synthesized and studied for their pharmacological properties, the transformation of the cinnoline ring system into an indole scaffold is a distinct and less direct process. nih.gov
Advanced Chemical Reactivity Studies and Derivatization
The chemical behavior of this compound is characterized by the nucleophilic nature of both the indole ring and the amino substituent. This dual reactivity allows for a wide range of derivatization and participation in complex chemical transformations.
The this compound scaffold exhibits significant nucleophilic properties. The indole ring itself is an electron-rich aromatic system, with the C3 position being particularly susceptible to electrophilic attack. Concurrently, the amino group at the C4 position possesses a lone pair of electrons, making it a nucleophilic center. masterorganicchemistry.com
This dual functionality gives 4-aminoindoles a "bisnucleophilic" character. rsc.orgscispace.com They can act as 1,4-bisnucleophiles, where both the C3 position of the indole ring and the C4-amino group can react with suitable electrophiles. scispace.com This property has been harnessed in diversity-oriented synthesis to create complex molecular architectures. For example, 4-aminoindoles can participate in three-component reactions with electrophiles like aldehydes and α,β-unsaturated compounds to construct tricyclic indoles that feature a 3,4-fused seven-membered ring. rsc.orgscispace.com This reactivity provides a powerful platform for generating molecular complexity and diversity in a single step. rsc.orgscispace.com The nucleophilicity of the amino group can also be influenced by steric hindrance and the electronic effects of other substituents on the indole ring. masterorganicchemistry.com
Electrophilic Substitution Patterns and Regioselectivity
The indole nucleus is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. The position of substitution is largely governed by the stability of the resulting cationic intermediate (Wheland intermediate). For the indole ring system, electrophilic attack is most favorable at the C3 position, as this allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com
However, in the case of this compound, the presence of the strongly electron-donating amino group at the C4 position significantly influences the regioselectivity of electrophilic substitution. The amino group directs electrophiles primarily to the C7 position. nih.govresearchgate.net This directing effect is a consequence of the resonance stabilization provided by the amino group to the intermediate formed upon attack at C7. This regiocontrol has been exploited in various synthetic strategies to achieve selective functionalization of the indole core at a less conventional position. nih.govresearchgate.net
Regioselective and Enantioselective Functionalization of Indole Core
Building upon the inherent regioselectivity imparted by the C4-amino group, significant research has been directed towards developing catalytic and asymmetric methods for the precise functionalization of the this compound core. These methods provide access to chiral indole derivatives, which are of high value in drug discovery and development. chemistryviews.org
A notable advancement in the selective functionalization of 4-aminoindoles is the N-heterocyclic carbene (NHC)-catalyzed regio- and enantioselective C7-alkylation with α-bromoenals. chemistryviews.orgacs.orgnih.gov This reaction provides an efficient route to introduce a chiral side chain at the C7 position of the indole ring. acs.orgnih.gov The reaction proceeds under mild conditions, utilizing an aminoindanol-derived NHC precursor as the catalyst and a base such as sodium bicarbonate. chemistryviews.org
The scope of this reaction is broad, tolerating a variety of substituents on both the this compound and the α-bromoenal, including electron-withdrawing and electron-donating groups. acs.org The desired C7-functionalized indole products are typically obtained in moderate to good yields and with good to excellent enantioselectivities. chemistryviews.orgacs.org The utility of these products has been demonstrated through the evaluation of their biological activity, with some derivatives showing promising antibacterial properties. chemistryviews.orgacs.org
| This compound Substrate | α-Bromoenal Substrate | Yield | Enantioselectivity (ee) | Reference |
| N-Benzyl-1H-indol-4-amine | 2-Bromo-3-(4-fluorophenyl)acrylaldehyde | Good | Good | acs.org |
| N-Benzyl-1H-indol-4-amine | 2-Bromo-3-(4-chlorophenyl)acrylaldehyde | Good | Good | acs.org |
| N-Benzyl-1H-indol-4-amine | 2-Bromo-3-(p-tolyl)acrylaldehyde | Moderate | Good | acs.org |
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds, and its asymmetric variant has become a powerful tool in organic synthesis. acs.orgacs.orgnih.gov For 4-aminoindoles, the C4-amino group directs the Friedel-Crafts alkylation to the C7 position. rsc.orgrsc.org Chiral phosphoric acids, particularly those derived from H8-BINOL, have emerged as highly effective catalysts for the enantioselective C-7 Friedel-Crafts alkylation of 4-aminoindoles with various electrophiles, such as α-aryl enamides and β,γ-unsaturated α-keto esters. rsc.orgrsc.orgacs.org
The proposed mechanism involves the activation of the electrophile by the chiral phosphoric acid catalyst through hydrogen bonding. This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack by the electron-rich C7 position of the this compound. The chiral environment provided by the catalyst dictates the facial selectivity of the attack, leading to the formation of the product with high enantiomeric excess. rsc.org In some cases, a cascade reaction can occur, such as an N-hemiacetalization following the initial Friedel-Crafts alkylation, to generate more complex polycyclic structures. acs.org
A significant challenge in organic synthesis is the asymmetric construction of quaternary stereocenters. nih.gov The catalytic asymmetric C-7 Friedel-Crafts reaction of 4-aminoindoles provides an elegant solution for the construction of N-substituted quaternary carbon atoms. rsc.orgrsc.org By using α-aryl enamides as electrophiles, the reaction leads to the formation of a C-N bond at the C7 position of the indole, with the concomitant creation of a quaternary stereocenter on the newly introduced side chain. rsc.orgrsc.org
This method, catalyzed by chiral H8-BINOL-derived phosphoric acid, affords a variety of chiral amine derivatives bearing a quaternary carbon stereocenter in good to high yields and with excellent enantioselectivities. rsc.orgrsc.org This transformation is highly valuable as it provides access to complex and sterically hindered chiral building blocks that are difficult to synthesize by other means. nih.gov The development of such methodologies significantly expands the toolbox of synthetic chemists for the preparation of novel and medicinally relevant compounds. rsc.orgrsc.org
Cascade Reactions for Annulated Indole Scaffolds
Cascade reactions, also known as domino or tandem reactions, represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecular architectures in a single operation without isolating intermediates. This approach is particularly valuable for the synthesis of polycyclic indole frameworks, which are common motifs in biologically active natural products and pharmaceuticals. In the context of this compound, its bifunctional nature as both a nucleophilic amine and a reactive indole core makes it an intriguing substrate for cascade sequences designed to build annulated scaffolds.
Methodologies for the synthesis of C3/C4-annulated indoles often employ either organocatalysis or transition metal catalysis. Organocatalytic approaches can engage indoles bearing Michael acceptors at the 4-position in enantioselective cascade reactions with α,β-unsaturated aldehydes (enals). Through careful optimization of reaction parameters, it is possible to overcome the inherent low reactivity of certain substrates to yield 3,4-ring fused indoles with high diastereoselectivity and enantioselectivity.
Transition metals, particularly palladium, are also instrumental in developing cascade cyclizations. For instance, a domino palladium-catalyzed cyclization of allenes that bear both an amino group and a bromoindolyl moiety can construct the tetracyclic skeleton of ergoline (B1233604) derivatives in one pot. While these examples may start from precursors like 4-bromoindole, the strategic placement of functional groups allows for a cascade process where multiple bonds are formed sequentially, leading to the rapid assembly of the complex annulated indole structure. Such strategies highlight the potential for developing novel cascade reactions starting from this compound to access unique and structurally complex annulated systems. The development of these reactions is a testament to the power of cascade chemistry in modern synthetic efforts.
Derivatization Strategies for Complex Molecular Architectures
The this compound scaffold is a versatile building block for the synthesis of a wide array of complex molecular architectures, including potent biologically active compounds. Its derivatization can be achieved through reactions targeting the amino group, the indole nitrogen, or the C3 position of the indole ring, enabling the construction of intricate polycyclic and macrocyclic systems.
Synthesis of Macrolactam Tumour Promoter Indolactam V
Indolactam V is the parent structure of the indolactam class of alkaloids, which are potent activators of protein kinase C (PKC) and have been instrumental in cancer research. The synthesis of (-)-indolactam V often involves the construction of a nine-membered macrolactam fused to the indole core. Several synthetic strategies have been developed, frequently starting from a 4-substituted indole derivative.
One modular approach begins with a 4-bromoindole. A key step is the copper-catalyzed amino acid arylation to couple the C4 position of the indole with an amino acid, such as valine, thereby establishing the crucial C4-nitrogen bond. chemistryviews.orgnih.gov The resulting amino acid-indole conjugate is then elongated to a dipeptide, followed by an intramolecular ring closure to form the macrolactam. An alternative strategy involves a distortion-controlled indolyne functionalization reaction to forge the C4–N linkage. Another successful total synthesis starts from a known 4-nitrotryptophan (B14803151) derivative, where the nitro group serves as a precursor to the amino functionality required for the lactam ring formation. rsc.org This approach underscores the utility of 4-substituted indoles, including precursors to this compound, in accessing the complex architecture of Indolactam V.
Table 1: Key Synthetic Approaches to (-)-Indolactam V
| Starting Material | Key Steps | Reference |
| 4-Bromoindole | Copper-catalyzed amino acid arylation; Peptide coupling; Intramolecular indole alkylation | chemistryviews.org |
| 4-Nitrotryptophan derivative | Reduction of nitro group; Lactamization | rsc.org |
| 4-Substituted Indole | Distortion-controlled indolyne functionalization; Intramolecular conjugate addition | rsc.org |
Preparation of 4-Azidoindole
4-Azidoindole is a valuable intermediate for various chemical transformations, including click chemistry and photoaffinity labeling. The synthesis of 4-azidoindole can be achieved from this compound through a diazotization reaction followed by treatment with an azide (B81097) source.
The general procedure involves the conversion of the primary aromatic amine of this compound into a diazonium salt using a nitrosating agent, such as sodium nitrite, in an acidic medium (e.g., glacial acetic acid or hydrochloric acid) at low temperatures. The resulting diazonium salt is then treated with a nucleophilic azide source, typically sodium azide, which displaces the diazonium group to yield 4-azidoindole. This method is a standard and efficient way to convert aromatic amines to azides. It is crucial that the primary alkyl amine does not react under these conditions. The synthesis of related azidotryptamines from aminotryptamines has been successfully demonstrated using this protocol. nih.gov
Table 2: General Conditions for Diazotization-Azidation of Aminoindoles
| Reagent | Role | Typical Conditions |
| Sodium Nitrite (NaNO₂) | Diazotizing agent | Aqueous solution, added dropwise at 0-5 °C |
| Acid (e.g., HCl, Acetic Acid) | Medium for diazonium salt formation | Aqueous or organic solution |
| Sodium Azide (NaN₃) | Azide source | Aqueous solution, added to diazonium salt |
Synthesis of Pyrrolo[2,3-h]quinolin-4-one Tricyclic Structures
The fusion of a quinolinone ring to the 4- and 5-positions of an indole nucleus results in a pyrrolo[2,3-h]quinoline scaffold, a tricyclic system of medicinal interest. Research has shown that substituted 4-aminoindoles can serve as precursors for the synthesis of these complex heterocyclic structures.
A developed methodology involves the reaction of 4-amino-2,3-dimethyl- or 4-amino-1,2,3-trimethylindoles with various β-dicarbonyl compounds, such as ethyl acetoacetate (B1235776) or ethyl oxaloacetate. researchgate.net The initial reaction is a condensation between the amino group of the indole and one of the carbonyl groups of the β-dicarbonyl compound, forming an enamine intermediate. Subsequent thermal cyclization of the enamine leads to the formation of the quinolinone ring, affording the substituted pyrrolo[2,3-h]quinoline derivatives. This strategy provides a direct route to this important tricyclic framework, demonstrating the utility of 4-aminoindoles as key building blocks in heterocyclic synthesis.
Electropolymerization and Functional Group Formation on Metal Surfaces
Electropolymerization is a technique used to deposit a polymer film onto a conductive surface directly from a monomer solution. This compound can undergo oxidative electropolymerization to form a conductive polymer film, poly(this compound), on metal surfaces like platinum or gold electrodes. This process allows for the creation of functionalized surfaces with specific electrochemical properties.
The electropolymerization is typically carried out in an acidic medium by applying an electrical potential, either through potentiodynamic cycling or at a constant potential. The process is initiated by the oxidation of the this compound monomer. The properties and morphology of the resulting polymer film are highly dependent on the experimental conditions, such as the nature of the electrolyte, the monomer concentration, the potential range, and the scan rate. In situ techniques, such as electrochemical quartz crystal nanobalance (EQCM), can be employed to study the formation and redox behavior of the poly(this compound) film. These studies reveal that the redox transformations of the polymer are often accompanied by the sorption and desorption of counterions from the electrolyte. The presence of the amino group significantly influences the polymerization process and the properties of the resulting polymer compared to the electropolymerization of unsubstituted indole. researchgate.net
Computational and Theoretical Investigations
Electronic Structure Elucidation of 4-Aminoindole and Related Aminoindoles
The electronic structure of a molecule is fundamental to its chemical behavior. For this compound and its analogs, understanding the distribution of electrons, the energies of molecular orbitals, and other electronic properties is key to predicting their reactivity and potential applications.
Density Functional Theory (DFT) has become a primary method for investigating the molecular and electronic structures of indole (B1671886) derivatives. scispace.comresearchgate.net DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), have been successfully employed to optimize the geometries and calculate the vibrational frequencies of molecules like indole and 5-aminoindole. researchgate.net These theoretical results have shown good agreement with experimental data, indicating the reliability of DFT for studying such systems. researchgate.net
For instance, studies on tryptamine (B22526), which shares the aminoindole core structure, have utilized DFT methods, specifically the M05-2X functional with the 6-311++G(d,p) basis set, for geometry optimizations and kinetic calculations. acs.org The choice of functional and basis set is crucial, as it can influence the accuracy of calculated properties. For example, comparisons between different functionals and basis sets have been performed to ensure the reliability of the computed results for various molecular properties. nih.gov The versatility of DFT allows for its application in both gas-phase and solution-phase calculations, providing insights into environmental effects on molecular structure and reactivity. scirp.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. thaiscience.info The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. chalcogen.rothaiscience.inforesearchgate.net
For related aromatic amines, DFT calculations have been used to determine these orbital energies and the corresponding energy gap. thaiscience.info Analysis of the spatial distribution of HOMO and LUMO densities can reveal the likely sites for electrophilic and nucleophilic attack. In many indole derivatives, the HOMO is often localized on the indole ring, indicating its electron-rich nature and susceptibility to electrophilic substitution. researchgate.net The HOMO-LUMO gap can be influenced by substituents on the indole ring system. researchgate.net For example, theoretical studies on substituted indoles have shown how different functional groups can alter the electronic properties and, consequently, the reactivity of the molecule. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| p-Nitroaniline | - | - | 3.8907 |
| p-Isopropylaniline | - | - | 5.2968 |
| p-Aminoaniline | - | - | 4.6019 |
DFT calculations are routinely used to compute these properties. For example, the B3LYP functional with the 6-31G(d,p) basis set has been used to calculate Mulliken charges and dipole moments for peptides, showing good agreement with higher-level calculations. nih.gov Knowledge of the charge distribution is valuable for understanding intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites within a molecule. univ-mosta.dz For instance, atoms with significant negative charges are often susceptible to electrophilic attack. univ-mosta.dz
| Compound | Dipole Moment (Debye) |
|---|---|
| Compound 1 | ~6.04 |
| Compound 2 | ~5.74 |
| Compound 3 | ~9.84 |
| Compound 4 | ~7.97 |
Reaction Mechanism Studies through Computational Kinetics
Computational kinetics provides a framework for investigating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of reaction rates.
Conventional Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. wikipedia.org It assumes a quasi-equilibrium between the reactants and a transition state structure, which represents the energy maximum along the reaction coordinate. wikipedia.org In computational studies, TST is often combined with DFT calculations to determine the energies of reactants, products, and transition states. acs.orgacs.org
The application of TST has been demonstrated in the study of the antioxidant activity of tryptamine, a related aminoindole. acs.orgacs.orgnih.gov In these studies, the rate constants for reactions with free radicals were evaluated using TST. acs.orgacs.orgnih.gov The process involves locating the transition state geometries on the potential energy surface and calculating their vibrational frequencies to confirm they are first-order saddle points (i.e., having one imaginary frequency). acs.org The activation energy, a key parameter in TST, can then be determined to predict the reaction rate. researchgate.net
One important reaction pathway for indole derivatives, particularly in the context of their antioxidant properties, is Radical Adduct Formation (RAF). acs.orgresearchgate.netuva.es In this mechanism, a free radical adds to the indole ring, forming a radical adduct. acs.org Computational studies have been instrumental in elucidating the preferred sites for radical attack and the energetics of these pathways. acs.orgacs.orgnih.gov
For tryptamine, computational kinetics studies have shown that the RAF mechanism is significant in its reaction with the hydroxyl radical (HO•). acs.orgacs.orgnih.govresearchgate.net These studies have identified the specific carbon atoms on the indole ring where radical addition is most favorable. acs.orgnih.gov The branching ratios, which represent the percentage of the reaction that proceeds through a particular pathway, can also be calculated. For the reaction of tryptamine with the hydroxyl radical, the RAF mechanism was found to have a branching ratio of 55%. acs.orgacs.orgnih.govresearchgate.net The less sterically hindered carbon atom adjacent to the nitrogen in the indole ring is often a preferred site for RAF. acs.orgnih.gov
| Reaction | Mechanism | Branching Ratio (%) |
|---|---|---|
| Tryptamine + HO• | Radical Adduct Formation (RAF) | 55 |
| Hydrogen Atom Transfer (HAT) | 31 | |
| Single Electron Transfer (SET) | 13 |
Characterization of Single Electron Transfer (SET) Mechanisms
The Single Electron Transfer (SET) mechanism is a crucial pathway in the reactions of many organic molecules, including those with an aminoindole scaffold. In the context of antioxidant activity, the SET mechanism involves the transfer of an electron from the antioxidant molecule to a free radical. Computational studies on tryptamine, a molecule possessing the essential aminoindole skeleton, have provided significant insights into this process. acs.orgresearchgate.net
The reaction can be represented as: TRA + R• → [TRA⁺]• + R⁻ uva.es
In contrast, for the reaction with the less reactive hydroperoxyl radical (HOO•), the SET mechanism was found to be thermodynamically unfeasible. acs.org This highlights the dependence of the operative mechanism on the nature of the interacting radical species. The SET pathway is generally controlled by the electron transfer enthalpy (ETE) and ionization energy (IE) of the antioxidant molecule. frontiersin.org
| Mechanism | Global Apparent Rate Constant (kapp, M-1s-1) | Branching Ratio (%) | Reference |
|---|---|---|---|
| Radical Adduct Formation (RAF) | 3.48 x 1010 | 55 | nih.gov |
| Hydrogen Atom Transfer (HAT) | 1.98 x 1010 | 31 | nih.gov |
| Single Electron Transfer (SET) | 8.18 x 109 | 13 | researchgate.net |
| Overall | 6.29 x 1010 | 100 | nih.gov |
Other mechanisms, such as Sequential Electron Proton Transfer (SEPT), are related to SET. In the SEPT mechanism, a proton transfer follows the initial electron transfer, ultimately yielding the same products as the HAT mechanism. uva.es The rate of the SEPT process is typically governed by the initial SET step. uva.es
Exploration of Hydrogen Atom Transfer (HAT) Processes
The Hydrogen Atom Transfer (HAT) mechanism is a fundamental process in antioxidant chemistry, characterized by the direct transfer of a hydrogen atom from the antioxidant to a radical species. numberanalytics.com This concerted movement of a proton and an electron in a single kinetic step is a key pathway for the radical-scavenging activity of aminoindoles. acs.orgscripps.edu
Computational studies on tryptamine's reaction with hydroxyl (HO•) and hydroperoxyl (HOO•) radicals demonstrate the significance of the HAT pathway. acs.org For the reaction with HO•, the HAT mechanism is the second most dominant pathway, contributing to 31% of the products formed. nih.gov The process is thermodynamically favored, with all potential HAT channels being clearly exergonic. acs.org The primary sites for hydrogen abstraction are the nitrogen atom of the indole ring (N1) and a carbon atom on the aminoethyl side chain (C9). acs.org
| Reaction Site | ΔGa (kcal/mol) | ΔGr (kcal/mol) | kapp (M-1s-1) | Reference |
|---|---|---|---|---|
| N1-H | -1.25 | -34.91 | 1.95 x 1010 | acs.org |
| C9-H | 2.09 | -35.16 | 2.92 x 108 | acs.org |
| N2-H | 3.80 | -28.05 | 1.02 x 107 | acs.org |
| C10-H | 4.55 | -28.60 | 2.50 x 106 | acs.org |
ΔGa: Activation Gibbs Free Energy; ΔGr: Reaction Gibbs Free Energy; kapp: Apparent Rate Constant. Data extracted from computational studies on tryptamine. acs.org
The HAT process can sometimes be difficult to distinguish from proton-coupled electron transfer (PCET), where the electron and proton transfer simultaneously but from different orbitals. An analysis of the transition state is required to differentiate between these two mechanisms. acs.orguva.es
Conformational Analysis and Solvent Effects on Reactivity
The three-dimensional conformation of a molecule and the surrounding solvent environment play a critical role in determining its reactivity and the selectivity of its chemical reactions. frontiersin.org For flexible molecules like this compound, different conformers can exist, and their relative populations can be significantly influenced by the polarity of the solvent. researchgate.netnih.gov
Computational studies on the aminoindole structure of tryptamine have shown that solvent effects are crucial for understanding its reactivity. acs.org In the gas phase, certain reaction pathways may possess significant activation barriers, but these can be substantially altered or even eliminated in a solvent. For example, the radical adduct formation (RAF) at the C1 position of tryptamine was found to be a barrier-free process in aqueous solution, a phenomenon explained by the increased reactivity to electrophilic attack when the system is modeled in a polarized continuum medium. acs.org A previous conformational analysis of tryptamine in an aqueous medium identified the most stable conformer, which was then used as the reference structure for subsequent reactivity studies. uva.es
Biological Activity and Medicinal Chemistry Applications
Role as a Key Intermediate in Pharmaceutical Development and Drug Discovery
4-Aminoindole is a crucial building block in the synthesis of a wide array of bioactive molecules, serving as a key intermediate in the development of new drugs and therapeutic agents. chemimpex.com Its unique structure, featuring a reactive amino group on the indole (B1671886) core, allows for diverse chemical modifications, making it an essential component in the creation of novel pharmaceuticals. chemimpex.comchemimpex.com Researchers utilize this compound in the synthesis of various indole derivatives that have shown potential in treating a range of diseases, including cancer and inflammatory conditions. chemimpex.comchemimpex.com
The versatility of this compound extends to its use in the production of complex heterocyclic systems. For instance, it is a starting material in the synthesis of the macrolactam tumor promoter indolactam V and the tricyclic structure of 2-substituted-pyrrolo[2,3-h]quinolin-4-ones. sigmaaldrich.com Furthermore, it can be used to synthesize 4-azidoindole, a valuable chemical probe. sigmaaldrich.com The compound's utility is also highlighted in its application for the preparation of 4-hydroxyindoles, which are important intermediates for pharmaceuticals like pindolol. actascientific.com
The strategic importance of this compound is underscored by the development of various synthetic methodologies to produce it and its derivatives efficiently. google.comresearchgate.net Its role as a medical intermediate is a significant driver of its market. cognitivemarketresearch.com The ability to functionalize the this compound core has led to the discovery of compounds with a broad spectrum of biological activities, from potent antimalarials to agents targeting neurodegenerative diseases. researchgate.netnih.gov
Mechanistic Studies of Biological Activity
The biological effects of compounds derived from this compound are diverse and are underpinned by specific molecular interactions. These mechanisms primarily involve the inhibition of key enzymes and modulation of neurotransmitter systems.
Enzyme Inhibition Pathways and Modalities
This compound and its derivatives have been shown to inhibit several enzymes implicated in various disease processes. guidechem.com
One of the notable biological activities associated with this compound is the inhibition of carboxamidases. biosynth.com In the context of Mycobacterium tuberculosis, indole-4-carboxamides act as prodrugs. researchgate.net An amidase within the bacterium hydrolyzes these carboxamides to release this compound. researchgate.net This metabolic activation is crucial for the compound's antitubercular activity. researchgate.net Resistance to these compounds can arise from loss-of-function mutations in this amidase, which prevents the generation of the active this compound metabolite. researchgate.net
Derivatives of this compound have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net Inhibition of this enzyme can help manage postprandial hyperglycemia, a key factor in type 2 diabetes. frontiersin.org Kinetic studies have revealed that certain tricyclic indoles synthesized from this compound exhibit a competitive mode of inhibition against α-glucosidase. researchgate.net This means the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. studymind.co.uk Molecular docking studies have suggested that these compounds interact with key residues in the enzyme's binding site, such as HIS279A, in a manner similar to the known α-glucosidase inhibitor, acarbose. researchgate.net
Table 1: α-Glucosidase Inhibition by a this compound Derivative
| Compound | Inhibition Mode | IC50 (μM) | Key Interacting Residue |
| Tricyclic indole derivative | Competitive | 39.31 ± 1.68 | HIS279A |
| Data sourced from a study on tricyclic indoles derived from this compound. researchgate.net |
Interaction with Neurotransmitter Systems and Brain Function
The indole structure is a core component of several neurotransmitters, including serotonin (B10506). acs.org Consequently, derivatives of this compound have been explored for their potential to interact with and modulate neurotransmitter systems, which could have implications for mental health and cognitive function. chemimpex.com For example, this compound derivatives have been investigated for their ability to influence pathways associated with mood regulation.
In the context of neurodegenerative diseases like Alzheimer's, which are characterized by the aggregation of proteins such as α-synuclein and tau, this compound carboxamide derivatives have shown promise. researchgate.netnih.gov These compounds have been found to inhibit the formation of α-synuclein and tau oligomers and fibrils. researchgate.netnih.gov Specifically, certain amide derivatives demonstrated anti-oligomer and anti-fibril activities on both α-synuclein and the 2N4R isoform of tau. researchgate.net In cellular models, these derivatives have been shown to reduce the formation of protein inclusions. researchgate.net The potential of these compounds highlights the role of the this compound scaffold in developing therapies for neurodegenerative disorders.
Additionally, urea (B33335) derivatives of this compound have been reported as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor involved in pain signaling. csic.es This further illustrates the broad applicability of the this compound scaffold in modulating key components of the nervous system.
Structure-Activity Relationship (SAR) and Drug Design Principles
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse and significant biological activities. researchgate.netnih.govresearchgate.net Its ability to mimic the structure of tryptophan allows it to interact with a wide range of biological targets. The versatility of the indole ring system allows for the synthesis of a vast array of derivatives with applications as anticancer, anti-inflammatory, antibacterial, and antiviral agents. researchgate.netresearchgate.netchemimpex.comresearchgate.net
The indole nucleus is a fundamental component in the development of various therapeutic agents, particularly in oncology. researchgate.netnih.govresearchgate.net Indole derivatives have been shown to exhibit anticancer properties by targeting a variety of molecular mechanisms, including the inhibition of tubulin polymerization, DNA topoisomerases, and various protein kinases. nih.govresearchgate.net The structural diversity of indole alkaloids and their synthetic and hybrid versions allows them to act on multiple targets within cancer cells, leading to antiproliferative effects. researchgate.net For instance, some indole derivatives have been developed as mimetics of the anticancer agent Podophyllotoxin (PPT). sigmaaldrich.comsigmaaldrich.comcenmed.com
In addition to cancer, this compound serves as a crucial building block for other therapeutic agents. chemimpex.com For example, 1-benzyl-4-aminoindole-based compounds have been developed as thyroid hormone receptor β (TRβ) selective agonists, which have shown potential in lowering cholesterol levels. jst.go.jpnih.govmedchemexpress.com The indole scaffold has also been utilized in the creation of inhibitors for cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). sigmaaldrich.comcenmed.comsigmaaldrich.com
The indole scaffold is a key feature in the development of compounds with antiviral and antibacterial properties. researchgate.netsigmaaldrich.comsigmaaldrich.comcenmed.com Research has demonstrated that derivatives of this compound can be effective against various pathogens. chemistryviews.org
In the context of plant protection, specific C7-functionalized indole derivatives synthesized from 4-aminoindoles have shown promising antibacterial activity against bacteria that infect Actinidia flowers, the genus that includes kiwi fruit. chemistryviews.org This suggests their potential as lead compounds for new antibacterial agents in agriculture. chemistryviews.org Furthermore, various indole compounds have been investigated for their ability to inhibit the growth of plant pathogenic fungi and viruses, such as the tobacco mosaic virus (TMV). researchgate.netresearchgate.net For instance, halogenated indole derivatives have demonstrated strong inhibitory effects on the virulence factors of Vibrio parahaemolyticus. nih.gov
This compound and its derivatives are instrumental in the development of modulators for specific enzymes and receptors. sigmaaldrich.comsigmaaldrich.comcenmed.com
This compound is used as a reactant in the synthesis of inhibitors targeting bacterial thymidylate synthase. sigmaaldrich.comsigmaaldrich.comcenmed.comchemdad.com This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Its inhibition can effectively halt bacterial proliferation, making it an attractive target for antibacterial drug development.
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. nih.govuconn.edu Gli1 is a key transcription factor and a downstream effector in this pathway. nih.govuconn.edu this compound serves as a reactant for preparing inhibitors of Gli1-mediated transcription. sigmaaldrich.comsigmaaldrich.comcenmed.com For instance, amide conjugates of ketoprofen (B1673614) and indole have been synthesized and shown to inhibit the Gli-luciferase reporter in cells. nih.gov Specifically, certain derivatives demonstrated inhibitory activity with IC₅₀ values in the low micromolar range and were selective for Gli1 over Gli2. nih.gov
Development of Target-Specific Enzyme and Receptor Modulators
Protein Kinase C θ (PKCθ) Inhibitors
The this compound moiety is a key component in the development of potent and selective inhibitors of Protein Kinase C θ (PKCθ), a target for treating T-cell-mediated inflammatory and autoimmune diseases. Researchers have identified pyridine (B92270) carbonitrile derivatives as a promising class of PKCθ inhibitors. nih.gov In these structures, the C-4 position of the pyridine core is typically substituted with an amino indole group, while the C-5 position is modified with various aryl or heteroaryl groups. nih.govresearchgate.net
Structure-activity relationship (SAR) studies have shown that substituting the C-4 position with a 4-methylindol-5-ylamino group and modifying the C-5 position with different rings can significantly impact potency. For instance, replacing a furan (B31954) ring at C-5 with bicyclic heteroaryl rings, such as benzofuran, led to a substantial improvement in inhibitory activity against PKCθ. researchgate.net
| Compound Class | Key Structural Features | Biological Activity (IC₅₀) |
| Pyridine Carbonitriles | 4-methylindol-5-ylamino at C-4; 5-[(4-methylpiperazin-1-yl)methyl]-2-furyl at C-5 | 4.5 nM researchgate.net |
| Pyridine Carbonitriles | 4-methylindol-5-ylamino at C-4; 4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl at C-5 | 7.4 nM researchgate.net |
| Pyridine Carbonitriles | 4-methylindol-5-ylamino at C-4; 5-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-yl at C-5 | 0.28 nM researchgate.net |
Indolic Non-peptidic HIV Protease Inhibitors
This compound is utilized in the synthesis of non-peptidic inhibitors of HIV protease, an essential enzyme for viral replication. sigmaaldrich.comsigmaaldrich.com The development of non-peptidic inhibitors is a strategy to overcome resistance to traditional peptide-based drugs. mdpi.com In one synthetic approach, new, structurally simple indolic non-peptidic HIV protease inhibitors were synthesized starting from (S)-N-Boc-3-hydroxymethyl-2,3-dihydro-1H-indole. The key step involved the opening of intermediate epoxides with 4-aminoindoles and 5-aminoindoles, which act as nucleophiles to yield the final inhibitor compounds. core.ac.uk
Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) Antagonists
The this compound scaffold is integral to the creation of antagonists for the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1), a key target for novel pain therapeutics. Research into novel 5,6-fused heteroaromatic ureas identified 4-aminoindoles as a preferential core for attaching the urea functionality. sioc-journal.cn Structure-activity studies revealed that incorporating bulky, electron-withdrawing groups at the para-position of the urea's aromatic ring enhanced the in vitro potency at the TRPV1 receptor. sioc-journal.cn
| Compound Class | Core Scaffold | Key Substituents | Target |
| Heteroaromatic Ureas | This compound | Urea linker with a para-substituted aromatic ring | TRPV1 sioc-journal.cn |
| Heteroaromatic Ureas | Indazole | Urea linker with a 3,4-dichlorophenyl group (Compound 46) | TRPV1 sioc-journal.cn |
Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) Inhibitors
The indole nucleus, including derivatives of this compound, is a foundational structure for designing dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), enzymes involved in inflammation and carcinogenesis. sioc-journal.cnnih.gov A series of indole-2-amide derivatives were synthesized and showed potent dual inhibitory activity. sioc-journal.cnsioc-journal.cn For example, compound 7b ((5-chloro-1-(4-methoxybenzyl)-1H-indol-2-yl)(4-(4-methoxybenzyl)piperazin-1-yl)methanone) demonstrated significant inhibitory activity against both COX-2 and 5-LOX. sioc-journal.cn Similarly, research on 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives yielded compounds with potent, well-balanced inhibitory action against COX-1/2 and 5-LOX. nih.gov
| Compound | Class | COX-2 Inhibition (IC₅₀) | 5-LOX Inhibition (IC₅₀) |
| 7b | Indole-2-amide derivative | 85.04 nM sioc-journal.cn | 125.3 nM sioc-journal.cn |
| 10f | 3-phenylmethylene-indolin-2-one derivative | 0.10 - 0.56 µM (range for COX-1/2) nih.gov | 0.10 - 0.56 µM nih.gov |
11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitors
This compound is listed as a reactant for preparing inhibitors of 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1). sigmaaldrich.comcenmed.com This enzyme converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome and type 2 diabetes. nih.govplos.org The development of selective 11β-HSD1 inhibitors often involves modular synthesis, such as the Suzuki cross-coupling of building blocks to create bi-aryl amide structures. nih.gov this compound provides a versatile scaffold that can be functionalized to produce compounds that fit into the enzyme's active site. nih.gov While specific examples directly detailing the use of this compound are found in chemical supplier application notes, the literature describes various classes of inhibitors, such as bi-aryl amides and adamantane-based compounds, which could potentially be synthesized using an aminoindole core. nih.govresearchgate.net
Potent αvβ3 Antagonists
The 4-substituted indole scaffold is central to the design of potent antagonists of the αvβ3 integrin receptor. sigmaaldrich.com The αvβ3 integrin is implicated in various diseases, including osteoporosis and metastatic cancer. nih.gov Through structure-based drug design, researchers have identified novel short-chain 4-substituted indoles as potent αvβ3 antagonists. researchgate.net This work highlights the importance of the indole-4-position for substitution to achieve high binding affinity. One study identified a class of less flexible 1,4-disubstituted indoles that demonstrated binding affinity in the single-digit nanomolar range for αvβ3 receptors. nih.gov
Ligands of Serotonin Transporter and 5-HT1A Receptors
This compound and its derivatives are important in the development of ligands for the serotonin transporter (SERT) and various serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. sigmaaldrich.comnih.gov An excellent synthesis of this compound was noted as a key step in the preparation of a novel 5-HT7 receptor antagonist, SB-656104-A, which involved replacing a phenolic group with an indole moiety to improve the pharmacokinetic profile. researchgate.net The development of dual-acting ligands targeting both SERT and 5-HT1A receptors is a major area of research for treating depression and anxiety. mdpi.com While many of these are based on a 3-substituted indole, the underlying indole scaffold is critical. mdpi.com Modifications to this core, such as creating azaindole bioisosteres, are explored to enhance binding affinity and selectivity. researchgate.net
| Compound | Target(s) | Key Feature |
| SB-656104-A | 5-HT7 Receptor | Synthesized from a this compound precursor researchgate.net |
| Compound 21 | 5-HT1A / 5-HT7 Receptors | Dual ligand with high affinity (Ki = 0.74 nM for 5-HT1A, 8.4 nM for 5-HT7) nih.gov |
| Indolylalkylamines | 5-HT1A Receptor | A known class of ligands binding to this receptor subtype nih.gov |
Applications in Materials Science and Agrochemical Research
Utilization in Polymer and Dye Development
The distinct chemical properties of 4-aminoindole make it a significant monomer and intermediate in the synthesis of specialized polymers and high-performance dyes. chemimpex.com
In polymer science, this compound is utilized for its ability to undergo polymerization and co-polymerization to form materials with unique characteristics. One notable example is the synthesis of a novel aromatic aminated indole-based porous organic polymer, designated PIN-NH2. nih.govrsc.org This material is created through the Friedel–Crafts alkylation of this compound with formaldehyde (B43269) dimethyl acetal (B89532). nih.govrsc.org The resulting polymer exhibits significant thermal stability, remaining stable up to 370 °C, and possesses a high specific surface area. rsc.org Research has also demonstrated the electropolymerization of this compound on platinum electrodes within an acidic medium, a process that results in the formation of unique functional groups on the metal's surface. biosynth.com Further studies have employed an electrochemical quartz crystal nanobalance to investigate the electropolymerization process on both platinum and gold electrodes. researchgate.net
| Polymer Name | Synthesis Method | Monomers | Key Properties |
| PIN-NH2 | Friedel–Crafts alkylation | This compound, Formaldehyde dimethyl acetal | High thermal stability (up to 370 °C), High BET specific surface area (480 m²/g), Amorphous nature. nih.govrsc.org |
| Poly(this compound) | Electropolymerization | This compound | Forms electrochemically active multilayer films on platinum and gold electrodes. biosynth.comresearchgate.net |
| In-PHT | Co-polymerization | This compound, Formaldehyde, 4,4'-(1,3-phenylenedioxy)dianiline (POD) | Characterized by FTIR and 13C CP/MAS NMR, indicating successful incorporation of indole (B1671886) rings. rsc.org |
Exploration for Advanced Materials Creation
The unique electronic and structural characteristics of this compound are being leveraged in the pursuit of advanced materials with tailored functionalities. chemimpex.com
A significant area of this exploration is in the development of materials for environmental applications. The porous organic polymer PIN-NH2, synthesized from this compound, has shown exceptional performance in selective gas capture. nih.govrsc.org Research findings indicate that PIN-NH2 has a high carbon dioxide uptake capacity of 27.7 wt% at 1 bar and 273 K. nih.gov Moreover, it demonstrates remarkable selectivity for CO2 over other gases, a critical feature for applications like flue gas purification. nih.govrsc.org
CO₂ Adsorption and Selectivity of PIN-NH₂ Polymer
| Parameter | Value | Conditions |
| CO₂ Uptake | 27.7 wt% (5.92 mmol g⁻¹) | 1.0 bar, 273 K nih.govrsc.org |
| CO₂/N₂ Selectivity | 137 | 1.0 bar, 273 K nih.govrsc.org |
| CO₂/CH₄ Selectivity | 34 | 1.0 bar, 273 K nih.govrsc.org |
| Isosteric Heat of Adsorption | 35.7 kJ mol⁻¹ | nih.gov |
The ability to form functionalized surfaces through the electropolymerization of this compound is another avenue for creating advanced materials. biosynth.com This process yields surfaces with chemical properties distinct from those achieved through other electropolymerization reactions. biosynth.com The compound is also considered a key building block in materials science for producing a range of high-quality products, including electronic materials. chemscene.com
Research into Eco-friendly Pesticides and Herbicides
This compound and its derivatives are subjects of ongoing research for the development of more sustainable and environmentally benign agrochemicals. chemimpex.com The indole nucleus is a common feature in many biologically active compounds, and modifying it with an amino group at the 4-position provides a scaffold for creating novel pesticides and herbicides. guidechem.comresearchgate.net
Recent studies have focused on synthesizing and testing new compounds derived from this compound for their pesticidal properties. A 2024 study detailed a method for the C7-alkylation of 4-aminoindoles and evaluated the resulting products for antibacterial activity against Pseudomonas syringae pv. actinidiae (Psa), a significant plant pathogen affecting kiwi fruit. acs.org Several of the synthesized C7-functionalized indole compounds exhibited superior inhibitory activity against Psa when compared to commercial bactericides, demonstrating their potential for development as new pesticides. acs.org
Another research effort involved synthesizing a series of indolylamides and pyrroloquinolones from various aminoindoles, including this compound. rrpharmacology.ru The antimicrobial activity of these new compounds was tested, with results showing that derivatives of this compound, particularly those containing a trifluoromethyl group, exhibited marked antibacterial activity. rrpharmacology.ru This line of research is supported by patent literature, which identifies this compound derivatives as potential pesticides and herbicides. google.com These findings underscore the potential of this compound as a lead structure for designing a new generation of agrochemicals. chemimpex.comacs.org
Q & A
Q. What steps ensure reproducibility in this compound-based medicinal chemistry studies?
- Methodological Answer :
- Detailed SOPs : Document catalyst loadings, solvent drying methods, and reaction monitoring (e.g., TLC Rf values).
- Negative Controls : Include reactions without this compound to rule off-target effects.
- Data Transparency : Deposit raw spectra and chromatograms in open-access databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
